BMS-986139 is classified as a small molecule drug. It is designed to modulate specific biological pathways, particularly those related to cell signaling and proliferation. Research indicates that it may act on certain protein targets that are pivotal in cancer cell survival and growth, making it a candidate for further development in cancer therapeutics.
The synthesis of BMS-986139 has been documented in several studies, showcasing efficient synthetic routes. The compound can be synthesized through a multi-step process that involves:
A notable method reported involves a scalable approach that allows for the production of BMS-986139 in sufficient quantities for both preclinical and clinical studies .
The molecular structure of BMS-986139 is characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure includes:
Data regarding its molecular weight, formula, and specific stereochemistry are crucial for understanding its pharmacokinetic properties. The precise molecular formula and structural diagrams can be found in published chemical databases.
BMS-986139 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
The technical details surrounding these reactions involve specific conditions such as temperature, solvent choice, and catalysts used to drive the reactions towards high yields .
The mechanism of action of BMS-986139 involves its interaction with specific proteins or enzymes within cancer cells. Preliminary studies suggest that it inhibits key signaling pathways that promote tumor growth and survival. This inhibition can lead to:
Quantitative data from biological assays demonstrate the potency of BMS-986139 against various cancer cell lines, indicating its potential as an effective anticancer agent.
BMS-986139 exhibits several physical and chemical properties that are important for its development as a therapeutic agent:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to characterize these properties accurately.
BMS-986139 has potential applications primarily in oncology research. Its ability to target specific pathways involved in tumorigenesis positions it as a candidate for:
Ongoing clinical trials will further define its efficacy and safety profile, paving the way for potential future applications in clinical practice.
The discovery of BMS-986139 emerged from systematic optimization of a 7-azabenzofuran chemotype identified during high-throughput screening of HCV NS5B inhibitors. Initial hits exhibited potent enzymatic inhibition but suffered from poor metabolic stability, high clearance, and significant human serum shift—common challenges in antiviral drug development. Through iterative structure-activity relationship (SAR) studies, researchers addressed these limitations:
Table 1: Evolution of 7-Azabenzofuran Derivatives During Optimization
Parameter | Initial Lead | Intermediate | BMS-986139 |
---|---|---|---|
NS5B GT-1b EC₅₀ (nM) | 52 | 18 | 9 |
Human Serum Shift | 25-fold | 12-fold | 3-fold |
Cl (mL/min/kg) | >80 | 45 | 22 |
Oral Bioavailability | <5% | 22% | 38% |
The culmination of these efforts yielded BMS-986139, selected as a preclinical candidate for its balanced profile: potent pan-genotypic inhibition (EC₅₀ = 9–120 nM across GT-1a, 1b, 2a, 3a, and 4a), acceptable bioavailability (F = 38% in rats), and low drug-drug interaction potential [1] [3].
BMS-986139 belongs to the 7-azabenzofuran chemical class, characterized by a fused bicyclic core with nitrogen at the 7-position. This scaffold confers distinct advantages in targeting viral polymerases:
Crystallographic studies (PDB: 5TWN) reveal BMS-986139’s binding mode within the NS5B palm domain:
Table 2: Structural Features and Functional Roles of BMS-986139
Structural Element | Binding Interaction | Biological Consequence |
---|---|---|
7-Azabenzofuran core | π-Stacking with Tyr505; H-bond to Gly501 | Anchors inhibitor to conserved site |
4-Fluorophenyl (C-2) | Hydrophobic packing in Subsite 1 | Enhances affinity across genotypes |
Ethylamino (C-6) | Displaces catalytic water network | Disrupts Mg²⁺ coordination |
tert-Butylcarbamoyl | Induces β-hairpin conformational shift | Prevents primer-template alignment |
Comparative analyses show 7-azabenzofurans overcome limitations of other NS5B inhibitor classes:
BMS-986139 expands the arsenal of direct-acting antivirals (DAAs) through its unique mechanism and complementary resistance profile:
Clinically, BMS-986139’s significance lies in its compatibility with combination regimens:
Table 3: Antiviral Activity Profile of BMS-986139 Across HCV Genotypes
Genotype | EC₅₀ (nM) ± SD | Fold-Change vs. Wild-Type | Key Polymorphisms |
---|---|---|---|
1a | 50 ± 12 | 1.0 | M28, Q30, L31, Y93 |
1b | 9 ± 3 | 1.0 | L28, R30, L31, Y93 |
2a | 47 ± 9 | 1.2 | F28, K30, M31, H93 |
3a | 120 ± 25 | 2.7 | A30, L31, P32, Y93 |
4a | 10 ± 4 | 1.1 | L28, R30, L31, Y93 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3